2,7-Dichloroquinoline
Overview
Description
2,7-Dichloroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dichloroquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with diethoxymethylene malonate, followed by cyclization and chlorination . Another method includes the use of microwave irradiation to accelerate the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.
Major Products Formed:
Amination Products: Substitution of chlorine atoms with amines results in various aminoquinoline derivatives.
Oxidation Products: Oxidation reactions can yield quinoline N-oxides and other oxidized derivatives.
Scientific Research Applications
2,7-Dichloroquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloroquinoline involves its interaction with specific molecular targets and pathways:
Antimalarial Activity: The compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s heme detoxification pathway.
Anticancer Activity: It exerts its effects by inhibiting the PI3K enzyme, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
2,7-Dichloroquinoline can be compared with other quinoline derivatives such as:
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions, it is used in the synthesis of antimalarial drugs like chloroquine.
7-Chloroquinoline: Known for its antimalarial and anticancer properties, it is a key intermediate in the synthesis of various pharmaceuticals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
2,7-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBOMUONXLUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569090 | |
Record name | 2,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-77-4 | |
Record name | 2,7-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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